tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a bromopyridinyl-methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable activating agents.
Bromination of the pyridine ring: The bromopyridinyl group can be introduced through electrophilic aromatic substitution using bromine or other brominating agents.
Attachment of the methylamino group: This step typically involves nucleophilic substitution reactions where a methylamine derivative is introduced to the bromopyridinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain substituents.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and structural properties make it suitable for various applications, including the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridinyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but features a phenyl group instead of a pyridinyl group.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: This compound has a bromophenyl group instead of a bromopyridinyl group.
Uniqueness
tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate is unique due to the presence of the bromopyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl 4-[(6-bromopyridin-2-yl)-methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-10-8-12(9-11-20)19(4)14-7-5-6-13(17)18-14/h5-7,12H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVICWNKMIQFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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